SBC-115337
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SBC-115337 is a potent benzofuran compound known for its role as a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. This compound has shown significant potential in controlling dyslipidemia by inhibiting the interaction between PCSK9 and low-density lipoprotein receptors (LDLR), making it a promising candidate for the treatment of hypercholesterolemia and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBC-115337 involves the structural modification of previously derived molecules. The compound is synthesized through a series of chemical reactions, including the formation of benzofuran and benzoxazole rings. The specific synthetic route and reaction conditions are proprietary and detailed in Shifa Biomedical’s patent WO2017222953A .
Industrial Production Methods
Industrial production of this compound is achieved through optimized synthetic routes that ensure high yield and purity. The compound is typically produced in solid form, with a purity of 98.05%. It is stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
SBC-115337 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the benzofuran and benzoxazole rings, are common in the synthesis and modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
SBC-115337 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying PCSK9 inhibitors and their interactions with LDLR.
Biology: Investigated for its effects on cellular processes involving cholesterol metabolism.
Medicine: Potential therapeutic agent for treating hypercholesterolemia and cardiovascular diseases by lowering LDL cholesterol levels.
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways .
Mechanism of Action
SBC-115337 exerts its effects by inhibiting the interaction between PCSK9 and LDLR. This inhibition prevents the degradation of LDLR, leading to increased uptake of low-density lipoprotein (LDL) cholesterol by liver cells. The molecular targets involved include the PCSK9 protein and the LDLR on the surface of liver cells. The compound’s mechanism of action is crucial for its potential use in lowering LDL cholesterol levels and treating cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
SB-218078: Another PCSK9 inhibitor with similar biological activity.
MANS peptide: A peptide-based inhibitor of PCSK9.
Staurosporine: A kinase inhibitor with broader biological effects but also inhibits PCSK9
Uniqueness of SBC-115337
This compound is unique due to its high potency and specificity as a PCSK9 inhibitor. It has an IC50 value of 0.5 μM, making it one of the most effective small molecule inhibitors of PCSK9. Additionally, its oral bioavailability and ability to significantly upregulate LDLR levels in liver cells distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3O4/c33-27(30-21-15-11-19(12-16-21)29-32-23-6-2-4-8-25(23)36-29)18-9-13-22(14-10-18)31-28(34)26-17-20-5-1-3-7-24(20)35-26/h1-17H,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQIZRCPSILFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.